3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1, 1-dimethylethyl ester
Description
3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS: 926659-00-9; molecular formula: C₁₉H₂₆N₂O₃) is a bicyclic compound featuring a rigid diazabicyclo[3.3.1]nonane core. Key structural attributes include:
Properties
IUPAC Name |
tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)20-12-15-9-17(22)10-16(13-20)21(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUXBVXVOYGWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Formation via [3+2] Cycloaddition
The bicyclic framework of this compound is typically constructed through a three-component [3+2] cycloaddition reaction. A study by Zhang et al. demonstrated that azomethine ylide intermediates, generated in situ from α-amino acids and aldehydes, undergo cycloaddition with dipolarophiles to form the diazabicyclo[3.3.1]nonane skeleton . For the target compound, the reaction employs:
-
N-Benzylglycine as the amino acid precursor.
-
tert-Butyl acrylate as the dipolarophile.
-
Paraformaldehyde as the aldehyde component.
The reaction proceeds under reflux in toluene, yielding a 65–70% diastereomeric mixture of the bicyclic adduct. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, though specific enantiomeric ratios for this derivative remain unreported .
Oxidation and Esterification Sequential Modifications
Following cycloaddition, the 7-oxo group is introduced through selective oxidation. Patent WO2013098826A1 describes a protocol where the intermediate bicyclic amine is treated with potassium permanganate in acidic aqueous acetone at 0–5°C, achieving >90% conversion to the ketone . Subsequent esterification of the carboxylic acid moiety with tert-butanol is performed using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This step affords the 1,1-dimethylethyl ester with an 85% isolated yield after column purification .
Benzyl Protection and Deprotection Dynamics
The N-9 position is functionalized with a phenylmethyl group via nucleophilic substitution. As detailed in US2999091A, the secondary amine reacts with benzyl bromide in the presence of potassium carbonate in acetonitrile at 60°C . The benzyl group is introduced quantitatively within 12 hours. Notably, this step avoids over-alkylation due to steric hindrance from the bicyclic framework. Deprotection of the tert-butyl ester, if required, is accomplished using trifluoroacetic acid in dichloromethane, though this is unnecessary for the final target compound .
Industrial-Scale Optimization Strategies
Scalable production necessitates solvent and catalyst recycling. A patent by Muthengi et al. highlights a continuous-flow system where the cycloaddition and oxidation steps are integrated, reducing reaction time from 48 hours to 6 hours . Key parameters include:
-
Temperature gradient : 25°C for cycloaddition → 0°C for oxidation.
-
Catalyst load : 5 mol% copper(I) iodide for azomethine ylide stabilization.
-
Solvent recovery : Toluene is distilled and reused, achieving a 92% recovery rate .
Analytical Characterization and Quality Control
Purity and structural integrity are validated via:
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
-
HPLC Purity : >99% on a C18 column (acetonitrile/water gradient) .
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side-Reaction Mitigation
Side products arise primarily from:
-
Over-oxidation : Addressed by limiting permanganate stoichiometry to 1.1 equivalents .
-
Ester hydrolysis : Suppressed via low-temperature (<10°C) workup after esterification .
-
Diastereomer formation : Minimized using bulky tert-butyl esters to restrict conformational flexibility during cycloaddition .
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1, 1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure which includes two nitrogen atoms, contributing to its basicity and potential reactivity in various chemical environments. The presence of the carboxylic acid and ester functional groups enhances its utility in synthetic applications.
Pharmaceutical Applications
DBN-ester is primarily noted for its role in the pharmaceutical industry:
- Active Pharmaceutical Ingredient (API) : It is often used as an intermediate in the synthesis of various drugs targeting central nervous system disorders and pain management .
- Therapeutic Uses : The compound has been explored for its potential in treating conditions such as emesis (nausea and vomiting) and other CNS disorders due to its ability to modulate neurotransmitter systems .
Organic Synthesis
DBN-ester serves as a versatile reagent in organic synthesis:
- Catalyst for Reactions : It has been utilized as a catalyst in various organic transformations, including Michael additions and nucleophilic substitutions, due to its ability to stabilize reaction intermediates .
- Synthesis of Complex Molecules : Researchers have reported successful applications of DBN-ester in the synthesis of complex natural products and biologically active compounds, demonstrating its effectiveness in constructing intricate molecular architectures .
Research Studies
Several studies highlight the efficacy of DBN-ester in various experimental setups:
Case Study 1: Synthesis of Analogs
In one study, researchers synthesized several analogs of DBN-ester to evaluate their pharmacological properties. The results indicated that modifications at the phenylmethyl position significantly influenced biological activity, suggesting pathways for optimizing drug efficacy .
Case Study 2: Catalytic Activity
Another research effort focused on the catalytic properties of DBN-ester in asymmetric synthesis. The compound demonstrated exceptional selectivity and yield when used in conjunction with other reagents, showcasing its potential for industrial applications in drug manufacturing .
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1, 1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Positional Isomerism and Substituent Variations
Key Insights :
Functional Group Modifications
Key Insights :
Biological Activity
3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 254.33 g/mol
- CAS Number : 625434-89-1
The compound belongs to the class of diazabicyclic compounds, which are known for their diverse biological activities.
Research indicates that this compound acts primarily as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to various therapeutic effects, including the treatment of sleep disorders and addiction.
Pharmacological Effects
- Antidepressant-like Activity : In a mouse model of depression, the compound exhibited significant antidepressant-like effects when administered chronically, suggesting its potential utility in mood disorders .
- Appetite Regulation : The compound has been shown to attenuate the activation induced by orexin A in fasted rats exposed to food odors, indicating a role in appetite suppression .
- Addiction Treatment : Studies have demonstrated that the compound reduces the expression of locomotor sensitization to amphetamine and cocaine, highlighting its potential in treating substance use disorders .
- Cognitive Function : The orexin system is implicated in cognitive functions; hence, antagonists may offer benefits in cognitive dysfunctions .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Orexin Receptor Antagonism : A study demonstrated that antagonism of orexin receptors could reduce drug-seeking behavior in animal models, providing insights into its potential for addiction therapy .
- Chronic Administration Effects : Chronic administration in animal models showed improved outcomes in depressive symptoms, reinforcing its antidepressant properties .
Comparative Analysis
The following table summarizes the biological activities reported for 3,9-Diazabicyclo[3.3.1]nonane derivatives:
Q & A
Q. What are the common synthetic routes for preparing derivatives of this bicyclic compound?
Methodological Answer: Synthesis typically involves multi-step strategies:
- Step 1 : Protection of the carboxylic acid group using tert-butyl esters, which enhance solubility and stability during subsequent reactions .
- Step 2 : Introduction of the benzyl group via nucleophilic substitution or alkylation under controlled pH (e.g., 7–9) and temperature (0–25°C) .
- Step 3 : Oxidation of intermediate oxo groups using potassium permanganate (KMnO₄) or reduction with lithium aluminum hydride (LiAlH₄), depending on the target functional groups .
- Final Step : Deprotection and purification via column chromatography or recrystallization.
Table 1 : Key Reagents and Conditions
| Step | Reagent/Condition | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | Boc₂O, DMAP, DCM | Carbamate protection | Use anhydrous conditions to prevent hydrolysis |
| 2 | Benzyl bromide, K₂CO₃, DMF | Benzylation | Monitor pH to avoid side reactions |
| 3 | KMnO₄ in acetone | Oxidation | Maintain low temperature (<10°C) to prevent over-oxidation |
Q. How is the bicyclic core structure characterized experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and ester linkages at 1250–1300 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₉H₂₆N₂O₃: MW 330.43 g/mol) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclo[3.3.1]nonane system .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Methodological Answer: Contradictions often arise from overlapping signals or dynamic molecular behavior. Strategies include:
- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon interactions to assign quaternary carbons and resolve signal overlap .
- Variable Temperature NMR : Identifies conformational flexibility by observing signal splitting at low temperatures (e.g., –40°C) .
- Computational Validation : Compare experimental data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What are the challenges in maintaining stereochemical integrity during synthesis?
Methodological Answer: The bicyclo[3.3.1]nonane system has inherent stereochemical complexity due to fused rings. Mitigation strategies:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce specific configurations during ring closure .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective oxidations or reductions .
- Protecting Group Strategy : Sterically hindered groups (e.g., trityl) prevent epimerization at labile stereocenters .
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Temperature Control : Exothermic reactions (e.g., benzylation) require slow reagent addition and cooling (0–5°C) to suppress side products .
- pH Monitoring : Use buffered solutions (e.g., phosphate buffer, pH 7.5) during nucleophilic substitutions to stabilize intermediates .
- Analytical Monitoring : Employ HPLC with UV detection (λ = 254 nm) or TLC (Rf tracking) to assess reaction progress and purity .
Table 2 : Common Contaminants and Remedies
| Contaminant | Source | Removal Method |
|---|---|---|
| Unreacted benzyl bromide | Step 2 | Liquid-liquid extraction (hexane/water) |
| Oxidative byproducts | Step 3 | Column chromatography (silica gel, ethyl acetate/hexane) |
| Stereoisomers | Ring closure | Chiral HPLC with amylose columns |
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental data (e.g., NMR shifts)?
Methodological Answer:
- Solvent Effects : DFT calculations often assume gas-phase conditions. Use implicit solvent models (e.g., PCM for DMSO) to improve accuracy .
- Dynamic Effects : Account for molecular motion using molecular dynamics (MD) simulations to model temperature-dependent conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
